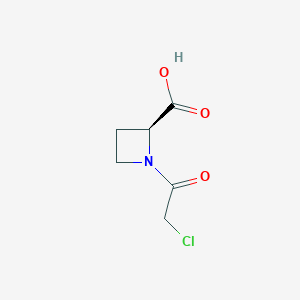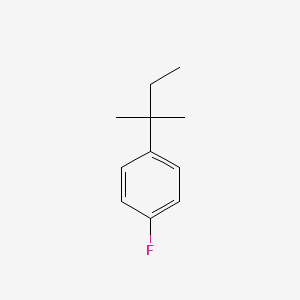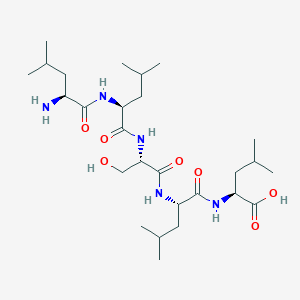![molecular formula C25H16O3S B14238775 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid CAS No. 625851-58-3](/img/structure/B14238775.png)
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid typically involves a series of reactions starting from anthracene. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl group onto the anthracene core . The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.
Scientific Research Applications
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its photophysical properties are due to its ability to absorb and emit light, which is influenced by the electronic structure of the anthracene core and the attached functional groups .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is unique due to the presence of the acetylsulfanyl group, which can significantly influence its chemical reactivity and photophysical properties. This makes it distinct from other anthracene derivatives that lack this functional group .
Properties
CAS No. |
625851-58-3 |
|---|---|
Molecular Formula |
C25H16O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
10-[2-(4-acetylsulfanylphenyl)ethynyl]anthracene-9-carboxylic acid |
InChI |
InChI=1S/C25H16O3S/c1-16(26)29-18-13-10-17(11-14-18)12-15-21-19-6-2-4-8-22(19)24(25(27)28)23-9-5-3-7-20(21)23/h2-11,13-14H,1H3,(H,27,28) |
InChI Key |
CFPGEJRDWCHBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
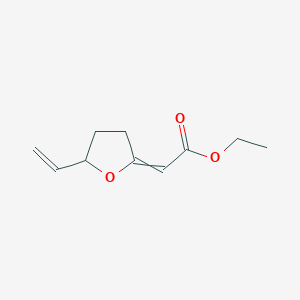
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
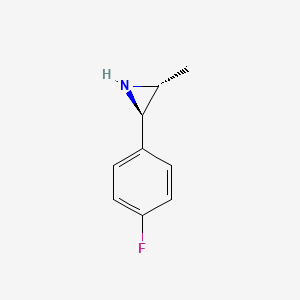
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)

![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
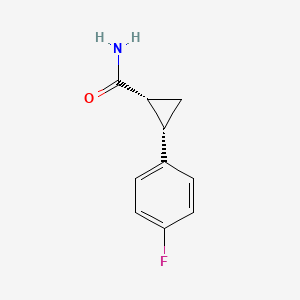
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
